6-Bromo-5-fluorochromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-fluorochromane is an organic compound with the molecular formula C9H8BrFO It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of immobilized catalysts and biphasic systems can enhance the efficiency and selectivity of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-5-fluorochromane undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted chromane derivatives.
Oxidation Reactions: Oxidizing agents like potassium permanganate can convert this compound into corresponding chromanones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Substitution: Substituted chromane derivatives.
Oxidation: Chromanones.
Reduction: Chromanols.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-fluorochromane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals
Wirkmechanismus
The mechanism of action of 6-Bromo-5-fluorochromane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity . The pathways involved often include the modulation of signal transduction processes and the inhibition of key metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
6-Fluorochromone-2-carboxylic acid: Shares the fluorine substitution but differs in the carboxylic acid functional group.
8-Bromo-6-fluorochroman: Similar structure but with bromine and fluorine substitutions at different positions.
Uniqueness: 6-Bromo-5-fluorochromane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and fluorine atoms provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8BrFO |
---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
6-bromo-5-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrFO/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4H,1-2,5H2 |
InChI-Schlüssel |
SOFVRUWYVBIDNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2F)Br)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.